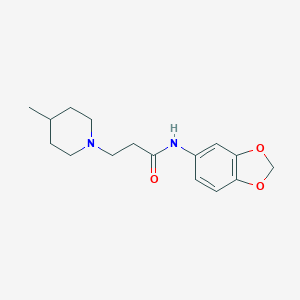
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the US Drug Enforcement Administration due to its potential for abuse and addiction. However, recent studies have shown that MDMA may have therapeutic benefits for the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions.
Mécanisme D'action
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of empathy, emotional openness, and sociability. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide also activates the release of oxytocin, a hormone that is associated with bonding and social connection.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and overheating. It also causes the release of cortisol, a stress hormone, which can lead to feelings of anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide can lead to damage to the serotonin-producing neurons in the brain, which can result in depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a potent psychoactive drug that can be used to induce altered states of consciousness and study the effects of neurotransmitters on behavior. However, its potential for abuse and addiction make it difficult to use in long-term studies. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw conclusions from experimental data.
Orientations Futures
There are several directions for future research on N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide. One area of focus is the potential use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide in the treatment of other mental health conditions, such as anxiety and depression. Researchers are also studying the long-term effects of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide use on the brain, and exploring ways to minimize the risk of neurotoxicity. Additionally, there is ongoing research on the use of N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy, to enhance the therapeutic effects of the drug.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is typically sold in pill form.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential therapeutic applications. In recent years, researchers have focused on its use in the treatment of PTSD. Studies have shown that N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms of anxiety and depression. N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide has also been studied for its potential use in the treatment of other mental health conditions, such as anxiety and depression.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-7-18(8-5-12)9-6-16(19)17-13-2-3-14-15(10-13)21-11-20-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19) |
Clé InChI |
WMGOPHOUFLZHTR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


methanone](/img/structure/B248713.png)




![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)
![Thiophen-2-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248723.png)
![(4-Fluoro-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248724.png)
![(3-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248727.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248729.png)